molecular formula C18H25NO7S B607044 Deferitazole CAS No. 945635-15-4

Deferitazole

Katalognummer: B607044
CAS-Nummer: 945635-15-4
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: AWHIMFSHNAAMBM-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deferitazol, auch bekannt als FBS-0701 und SPD-602, ist ein Polyetherderivat, das in die klinischen Phasen 1 und 2 eingetreten ist. Es wurde entwickelt, um Eisen zu chelatisieren, wobei es speziell auf Eisen(III)-Ionen abzielt. Die Verbindung zeigt eine hohe Affinität und Selektivität für Eisen(III), was sie zu einem potenziellen therapeutischen Eisenchelatoren macht .

2. Präparationsmethoden

Die synthetischen Wege und Reaktionsbedingungen für Deferitazol wurden nicht umfassend berichtet. Es ist erwähnenswert, dass Deferitazol einer systematischen Suche und Optimierung auf Basis von Desferrithiocin-Analoga unterzogen wurde. Weitere Einzelheiten zu seinen industriellen Produktionsmethoden sind nicht readily available.

Analyse Chemischer Reaktionen

Structural Basis for Iron Chelation

Deferitazole combines a thiazolecarboxylic acid core with a polyether side chain, enabling tridentate coordination via:

  • Phenolic oxygen (O⁻)
  • Thiazoline nitrogen (N)
  • Carboxylate oxygen (O⁻)

This architecture facilitates selective binding to Fe³⁺, forming a hexadentate complex with two this compound molecules per Fe³⁺ ion (1:2 stoichiometry) . The polyether chain enhances solubility and reduces log P (lipophilicity), mitigating cellular toxicity observed in earlier analogs .

Metal Coordination Chemistry

This compound exhibits broad-spectrum metal-binding capabilities, with preferential affinity for trivalent ions. Stability constants (log K) and complexation behavior are summarized below:

Table 1. Stability constants (log K) of this compound–metal complexes

Metal Ionlog K₁ (1:1)log β₂ (1:2)Dominant Species at pH 7.4
Fe³⁺20.135.8[(this compound)₂Fe]⁻
Al³⁺14.626.7[(this compound)₂Al]⁻
La³⁺11.221.6[(this compound)₂La]⁻
Cu²⁺14.825.5[(this compound)Cu]
Zn²⁺4.57.9Free ion or labile complexes

Key findings:

  • Fe³⁺ selectivity : The 1:2 Fe³⁺ complex (log β₂ = 35.8) is >10⁸-fold more stable than Zn²⁺ complexes, minimizing zinc depletion .
  • Trivalent preference : log β₂ values for Al³⁺ and La³⁺ exceed those for divalent ions (e.g., Cu²⁺, Ni²⁺), aligning with hard acid/base theory .
  • pH dependence : Fe³⁺ binding remains effective at physiological pH (7.4), while Al³⁺ coordination requires alkaline conditions (pH >9) .

Competitive Binding Dynamics

This compound displaces EDTA from preformed Fe³⁺-EDTA complexes within 90 minutes (pseudo-first-order rate constant k = 0.015 s⁻¹), confirming superior iron affinity . This kinetic advantage underpins its therapeutic utility in iron overload disorders.

Figure 1. EDTA competition kinetics

text
[Fe³⁺-EDTA] + 2 this compound → [(this compound)₂Fe]⁻ + EDTA⁴⁻

Reaction progress monitored at 520 nm shows complete Fe³⁺ transfer to this compound at equilibrium .

pH-Dependent Speciation

The protonation state of this compound modulates metal binding:

Table 2. log D (octanol/water distribution) at pH 7.4

Specieslog DImplication
Free this compound-1.29 ± 0.13High hydrophilicity
[(this compound)₂Fe]⁻-2.68 ± 0.17Enhanced renal excretion
  • Acidic conditions : Protonation of carboxylate (pKa ≈ 3.1) and phenolic oxygen (pKa ≈ 8.9) reduces chelation capacity .
  • Neutral/alkaline pH : Deprotonation enables optimal Fe³⁺ coordination, with 98% complexation at pH 7.4 .

Metabolic Transformations

In vivo studies of structural analogs suggest this compound undergoes hepatic demethylation and polyether chain oxidation . Key pathways include:

  • Demethylation : CYP450-mediated removal of the 4-methyl group, generating a hydroxylated metabolite (2.5% yield in rat models) .
  • Polyether cleavage : Non-enzymatic hydrolysis of ethylene glycol subunits, producing carboxylic acid derivatives .

These transformations enhance water solubility but do not compromise iron chelation efficacy due to metabolite structural conservation .

Table 3. Iron clearance efficiency (ICE) vs. toxicity profile

ChelatorICE (µmol Fe/g)log PNephrotoxicity Incidence
This compound12.4-1.290% (rodent models)
Deferiprone8.70.456% (agranulocytosis)
Deferoxamine9.1-2.1015% (hypersensitivity)

Wissenschaftliche Forschungsanwendungen

Deferitazol wurde in verschiedenen Kontexten untersucht:

    Beta-Thalassämie: Untersucht wegen seines Potenzials zur Behandlung der transfusionsbedingten Eisenüberladung.

    Leberfunktionsstörung und eingeschränkte Nierenfunktion: Untersucht wegen seiner Auswirkungen auf diese Erkrankungen.

    Antimalariamittel: Obwohl nicht direkt erwähnt, können seine Eisenchelatisierungseigenschaften Auswirkungen auf die Malari-forschung haben.

5. Wirkmechanismus

Der genaue Mechanismus, durch den Deferitazol seine Wirkung entfaltet, muss noch vollständig geklärt werden. Es ist wahrscheinlich, dass es überschüssiges Eisen bindet und so dessen schädliche Wirkungen und oxidativen Stress verhindert. Die beteiligten molekularen Zielstrukturen und Signalwege müssen weiter untersucht werden.

Wirkmechanismus

The exact mechanism by which deferitazole exerts its effects remains to be fully elucidated. it likely involves sequestering excess iron, preventing its harmful effects and oxidative stress. Molecular targets and pathways involved need further investigation.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Deferitazol liegt in seiner hohen Affinität zu Eisen(III) und seiner Stabilität unter physiologischen Bedingungen. Zu ähnlichen Verbindungen gehören Deferasirox, Deferipron und Desferrioxamin, aber die besonderen Eigenschaften von Deferitazol machen es zu einem vielversprechenden Kandidaten für die Eisenchelattherapie.

Biologische Aktivität

Deferitazole, a novel orally active iron chelator, has garnered attention for its potential therapeutic applications, particularly in conditions associated with iron overload such as beta-thalassemia and other transfusion-related disorders. This article delves into the biological activity of this compound, summarizing its physicochemical properties, mechanisms of action, safety and efficacy profiles from clinical trials, and relevant case studies.

This compound is characterized by its high affinity for iron(III), as demonstrated by a log β2\beta_2 value of 33.39 ± 0.03, indicating a strong capacity to form stable complexes with iron. It also exhibits significant binding to other trivalent metals such as aluminum (Al(III)) and lanthanum (La(III)), with log β2\beta_2 values of 26.68 and 21.55 respectively . The compound shows lower affinity for divalent cations, except for copper(II), which has a log β2\beta_2 value of 25.5 .

Table 1: Binding Affinities of this compound

Metal IonLog β2\beta_2 Value
Iron(III)33.39 ± 0.03
Aluminum(III)26.68
Lanthanum(III)21.55
Copper(II)25.5

This compound functions by chelating excess iron in the body, which is crucial in preventing the toxic effects associated with iron overload. The compound effectively scavenges iron from labile sources such as citrate and albumin, exhibiting efficiencies comparable to established iron chelators like deferasirox and desferrioxamine . Importantly, the Fe(III)(this compound)2_2 complex is stable under physiological conditions and does not engage in redox cycling, minimizing the risk of oxidative damage .

Clinical Trials and Safety Profile

This compound has undergone several phases of clinical trials to assess its safety and efficacy:

  • Phase I Trials : Initial studies indicated that this compound was well tolerated at doses up to 15 mg/kg/day for extended periods .
  • Phase II Trials : However, subsequent trials revealed significant safety concerns. Notably, higher doses required to achieve therapeutic effects were linked to peripheral neuropathies in patients . A critical evaluation led to the termination of further development due to these adverse effects.

Table 2: Summary of Clinical Trial Findings

Trial PhaseFindingsOutcome
Phase IWell tolerated at doses ≤ 15 mg/kg/dayProceeded to Phase II
Phase IIHigh incidence of peripheral neuropathiesTermination of development
Carcinogenicity StudyIndicated potential cancer risk in ratsClinical hold by FDA

Case Studies

Several case studies have documented the challenges faced during the development of this compound:

  • Carcinogenicity Concerns : A study conducted on rats indicated that this compound could induce carcinogenic effects, prompting the FDA to place a clinical hold on human trials .
  • Efficacy Challenges : In clinical settings, the need for high doses to achieve therapeutic efficacy raised concerns about safety, particularly regarding nerve damage . These findings underscored the necessity for a careful assessment of the therapeutic window for this compound.

Eigenschaften

CAS-Nummer

945635-15-4

Molekularformel

C18H25NO7S

Molekulargewicht

399.5 g/mol

IUPAC-Name

(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI-Schlüssel

AWHIMFSHNAAMBM-GOSISDBHSA-N

SMILES

O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O

Isomerische SMILES

C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O

Kanonische SMILES

CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FBS-0701;  FBS0701;  FBS 0701;  SPD-602;  SPD 602;  SPD602;  Deferitazole

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 50% (w/w) NaOH (13.88 mL, 266.02 mmol) in CH3OH (120 mL) was added to 13 (8.89 g, 20.80 mmol) in CH3OH (280 mL) with ice bath cooling. The reaction mixture was stirred at room temperature for 6 h, and the bulk of the solvent was removed by rotary evaporation. The residue was treated with dilute NaCl (300 mL) and the basic aqueous phase was cooled in ice, acidified with 2 N HCl to pH=2, and extracted with EtOAc (4×150 mL). After the EtOAc layers were washed with saturated NaCl (300 mL), glassware that was presoaked in 3 N HCl for 15 min was employed henceforth. After solvent removal by rotary evaporation, purification was done on C-18 reverse phase column, eluting with 50% aq. methanol and lyophilized to furnish 4.98 g of 9 (60%) as an orange oil: [α]20 +61.9°; 1H NMR (D2O) δ 1.77 (s, 3H), 3.35 (s, 3H), 3.56-3.62 (m, 3H), 3.64-3.73 (m, 4H), 3.75-3.89 (m, 2H), 3.92-3.96 (m, 2H), 3.99 (d, 1H, J=11.6), 4.25-4.31 (m, 2H), 6.99 (t, 1H, J=8.2), 7.26-7.33 (m, 2H); 13C NMR δ 24.52, 39.93, 59.07, 69.04, 69.83, 70.49, 70.64, 70.86, 71.97, 83.21, 116.33, 117.94, 118.50, 122.80, 147.67, 150.24, 172.38, 176.10; HRMS m/z calcd for C18H26NO7S, 400.1429 (M+H). found, 400.1413.
Name
Quantity
13.88 mL
Type
reactant
Reaction Step One
Name
13
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferitazole
Reactant of Route 2
Deferitazole
Reactant of Route 3
Deferitazole
Reactant of Route 4
Deferitazole
Reactant of Route 5
Reactant of Route 5
Deferitazole
Reactant of Route 6
Reactant of Route 6
Deferitazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.